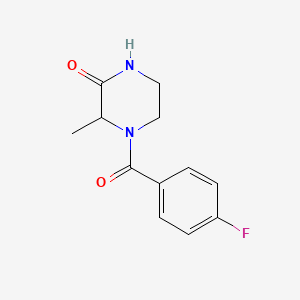

![molecular formula C24H25N7O2 B6578992 1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-3-phenylpropan-1-one CAS No. 920184-92-5](/img/structure/B6578992.png)

1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-3-phenylpropan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-3-phenylpropan-1-one is a synthetic compound belonging to the class of triazolopyrimidine derivatives. These compounds are known for their diverse pharmacological properties, making them subjects of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step procedures. One common method begins with the preparation of the triazolopyrimidine core, often through cyclization reactions involving hydrazine derivatives and suitable precursors under acidic or basic conditions. The methoxyphenyl group is introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. The final steps involve coupling the triazolopyrimidine core with piperazine derivatives and a phenylpropanone moiety using standard amidation or alkylation conditions.

Industrial Production Methods

While laboratory synthesis focuses on high yield and purity, industrial production emphasizes scalability and cost-effectiveness. Techniques such as flow chemistry, microwave-assisted synthesis, and catalytic processes are employed to enhance the efficiency of the synthetic route. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-3-phenylpropan-1-one undergoes various chemical reactions:

Oxidation: : Converts the methoxy group to a hydroxyl or carbonyl group.

Reduction: : Reduces the triazolopyrimidine ring to more simplified forms.

Substitution: : The methoxy group can be substituted with other nucleophiles under basic conditions.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate or chromium trioxide.

Reduction: : Catalytic hydrogenation using palladium on carbon.

Substitution: : Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

Oxidation: : 3-hydroxyphenyl derivative.

Reduction: : Reduced triazolopyrimidine derivatives.

Substitution: : Varied derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Used as a ligand in coordination chemistry to form metal complexes with unique properties.

Biology

Studied for its interaction with biological macromolecules, such as proteins and nucleic acids.

Medicine

Investigated for its potential as an antitumor, antimicrobial, or neuroprotective agent.

Explored for therapeutic applications in diseases such as cancer, infections, and neurodegenerative disorders.

Industry

Potential use in the development of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-3-phenylpropan-1-one involves multiple molecular targets and pathways:

Molecular Targets: : Primarily targets enzymes and receptors involved in cellular signaling and metabolism.

Pathways: : Modulates signaling pathways such as MAPK/ERK and PI3K/Akt, which are critical in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

1-{4-[3-(3-hydroxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-3-phenylpropan-1-one

1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-c]pyridine-7-yl]piperazin-1-yl}-3-phenylpropan-1-one

Unique Features

The specific triazolopyrimidine core distinguishes it from other triazole or pyrimidine derivatives.

The combination of methoxyphenyl and piperazinyl groups enhances its pharmacological profile compared to similar compounds.

This article provides a comprehensive overview of the compound, touching on its synthesis, reactivity, applications, mechanism of action, and comparisons with similar compounds. Each section highlights the unique aspects that make 1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-3-phenylpropan-1-one a subject of considerable interest in scientific research.

Properties

IUPAC Name |

1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-phenylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N7O2/c1-33-20-9-5-8-19(16-20)31-24-22(27-28-31)23(25-17-26-24)30-14-12-29(13-15-30)21(32)11-10-18-6-3-2-4-7-18/h2-9,16-17H,10-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWBAVJLGWGZMPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCC5=CC=CC=C5)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-methanesulfonylpyrrolidine-2-carboxamide](/img/structure/B6578915.png)

![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6578923.png)

![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6578925.png)

![5-{3-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6578942.png)

![ethyl {[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]carbamoyl}formate](/img/structure/B6578958.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B6578961.png)

![ethyl {[5-(3-chlorophenyl)-2,2-dioxo-1H,3H,5H-2lambda6-thieno[3,4-c]pyrrol-4-yl]carbamoyl}formate](/img/structure/B6578977.png)

![3H-Pyrazolo[4,3-c]pyridin-3-one, 2,5-dihydro-5-(1-methylethyl)-2-phenyl-7-(1-piperazinylcarbonyl)-](/img/structure/B6578981.png)

![1-[2-(ethylsulfanyl)benzoyl]-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B6578998.png)

![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,5-dimethoxybenzoyl)piperazine](/img/structure/B6579000.png)

![7-(4-ethoxyphenyl)-2-[(3-nitrophenyl)methyl]-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B6579010.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B6579016.png)